An In-Depth Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide: A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to 11-Maleimidoundecanoic Acid Hydrazide: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Maleimidoundecanoic Acid Hydrazide, commonly known as KMUH, is a versatile heterobifunctional crosslinking reagent that has garnered significant attention in the fields of bioconjugation, drug delivery, and diagnostics. Its unique molecular architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a carbonyl-reactive hydrazide moiety separated by a long 11-carbon atom spacer arm, enables the precise and stable linkage of diverse biomolecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 11-Maleimidoundecanoic Acid Hydrazide, with a focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and the functionalization of surfaces. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Introduction
11-Maleimidoundecanoic Acid Hydrazide (KMUH) is a chemical tool of significant interest in the realm of life sciences and pharmaceutical development. It belongs to the class of heterobifunctional crosslinkers, meaning it possesses two different reactive groups that can specifically and sequentially react with distinct functional groups on other molecules. This characteristic allows for the controlled and directional conjugation of biomolecules, such as proteins, peptides, and carbohydrates, which is crucial for the construction of complex and functional bioactive conjugates.
The core structure of KMUH consists of a maleimide group at one terminus, a hydrazide group at the other, and a flexible 11-carbon aliphatic spacer arm in between. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] The hydrazide group, on the other hand, readily reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This dual reactivity makes KMUH an ideal linker for a wide array of applications, including the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the immobilization of glycoproteins on surfaces, and the creation of pH-sensitive drug delivery systems.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 11-Maleimidoundecanoic Acid Hydrazide is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 11-Maleimidoundecanoic Acid Hydrazide | |
| Synonyms | KMUH, N-(κ-Maleimidoundecanoic acid) hydrazide | |
| CAS Number | 359436-62-7 | [1][2][3] |
| Molecular Formula | C₁₅H₂₅N₃O₃ | [1][2][3] |
| Molecular Weight | 295.38 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Spacer Arm Length | 19.0 Å | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). | |
| Storage | Store at -20°C, desiccated. | [3] |
Synthesis of 11-Maleimidoundecanoic Acid Hydrazide
While 11-Maleimidoundecanoic Acid Hydrazide is commercially available, understanding its synthesis can be valuable for specialized applications or custom modifications. A general synthetic route involves a multi-step process:
-
Protection of Hydrazine (B178648): The synthesis typically begins with the protection of one of the amino groups of hydrazine to prevent side reactions.
-
Coupling with Undecanoic Acid Derivative: The protected hydrazine is then reacted with a derivative of undecanoic acid that has a leaving group at one end and a precursor to the maleimide group at the other.
-
Formation of the Maleimide Ring: The maleimide ring is then formed, often through a cyclization reaction.
-
Deprotection of the Hydrazide: Finally, the protecting group on the hydrazide is removed to yield the final product.
Reactivity and Mechanism of Action
The utility of 11-Maleimidoundecanoic Acid Hydrazide stems from the specific reactivity of its two terminal functional groups.
Maleimide-Thiol Reaction
The maleimide group reacts specifically with sulfhydryl groups (thiols) via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster within the optimal pH range.
Hydrazide-Carbonyl Reaction
The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 4-6) to facilitate the dehydration step of the reaction. The resulting hydrazone bond is relatively stable under physiological conditions (pH 7.4) but can be designed to be acid-labile, cleaving in the more acidic environments of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[5] This pH-sensitive cleavage is a key feature exploited in the design of ADCs for targeted drug release within cancer cells.[5] Research has shown that hydrazone bonds formed with KMUH have a half-life of 48 hours at pH 7.4.[1] Furthermore, pH-responsive nanocarriers utilizing KMUH-based hydrazone linkages demonstrated approximately 80% drug release at pH 5.0, simulating the endosomal environment, compared to less than 20% release at the physiological pH of 7.4.[1]
Experimental Protocols
The following sections provide detailed methodologies for key applications of 11-Maleimidoundecanoic Acid Hydrazide.
Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general two-step procedure for conjugating a cytotoxic drug containing a carbonyl group to an antibody with available cysteine residues using KMUH.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)
-
11-Maleimidoundecanoic Acid Hydrazide (KMUH)
-
Cytotoxic drug with a carbonyl group
-
Reducing agent (e.g., TCEP-HCl)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffers:
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA
-
Conjugation Buffer B: Acetate buffer, pH 5.0
-
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Analytical equipment for characterization (e.g., HIC-HPLC, SEC-HPLC, Mass Spectrometry)
Procedure:
Step 1: Reaction of Antibody with KMUH (Maleimide-Thiol Conjugation)
-
Antibody Reduction (Optional): If the antibody's hinge region disulfides are to be used for conjugation, partially reduce the antibody. Dissolve the antibody in Conjugation Buffer A. Add a 2-5 molar excess of TCEP-HCl. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer A.
-
KMUH Preparation: Prepare a 10 mM stock solution of KMUH in anhydrous DMSO or DMF.
-
Conjugation: To the reduced and desalted antibody solution, add a 5-20 molar excess of the KMUH stock solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of KMUH. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess KMUH and quenching reagent by buffer exchange into Conjugation Buffer B using a desalting column. The product is the antibody-KMUH conjugate.
Step 2: Reaction of Antibody-KMUH with Carbonyl-Containing Drug (Hydrazide-Carbonyl Conjugation)
-
Drug Preparation: Prepare a stock solution of the carbonyl-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO).
-
Conjugation: To the purified antibody-KMUH conjugate in Conjugation Buffer B, add a 2-10 molar excess of the drug stock solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be protected from light if the drug is light-sensitive.
-
Purification: Purify the resulting ADC from excess drug and solvent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol for Glycoprotein (B1211001) Immobilization on a Surface
This protocol outlines the steps for covalently attaching glycoproteins to a hydrazide-activated surface, which can be prepared using KMUH.
Materials:
-
Surface with a suitable functional group for reaction with the maleimide end of KMUH (e.g., a thiol-modified surface).
-
11-Maleimidoundecanoic Acid Hydrazide (KMUH)
-
Glycoprotein of interest
-
Sodium periodate (B1199274) (NaIO₄)
-
Activation Buffer: PBS, pH 7.2
-
Oxidation Buffer: Acetate buffer, pH 5.5
-
Coupling Buffer: Acetate buffer, pH 5.0
-
Blocking Buffer: Tris-buffered saline (TBS) with 3% BSA
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
Step 1: Preparation of a Hydrazide-Functionalized Surface
-
Surface Activation: Start with a surface that has been functionalized with thiol groups.
-
KMUH Reaction: Prepare a solution of KMUH in Activation Buffer. Immerse the thiol-functionalized surface in the KMUH solution and incubate for 2-4 hours at room temperature to form a covalent thioether bond.
-
Washing: Thoroughly wash the surface with Activation Buffer and then with deionized water to remove any unreacted KMUH. The surface is now functionalized with hydrazide groups.
Step 2: Immobilization of the Glycoprotein
-
Glycoprotein Oxidation: Dissolve the glycoprotein in Oxidation Buffer. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark. This step oxidizes the cis-diol groups on the carbohydrate moieties of the glycoprotein to aldehydes.
-
Removal of Oxidant: Remove the excess sodium periodate by buffer exchange into Coupling Buffer using a desalting column.
-
Immobilization: Immerse the hydrazide-functionalized surface in the solution of the oxidized glycoprotein. Incubate for 2-4 hours at room temperature or overnight at 4°C to allow the formation of hydrazone bonds.
-
Blocking: Block any remaining reactive sites on the surface by incubating with Blocking Buffer for 1 hour at room temperature.
-
Final Washing: Wash the surface extensively with PBST and then with deionized water to remove any non-covalently bound protein. The glycoprotein is now covalently immobilized on the surface.
Data Presentation
This section summarizes key quantitative data related to the performance of 11-Maleimidoundecanoic Acid Hydrazide in a tabular format for easy comparison.
Table 1: Reaction Kinetics and Stability
| Parameter | Condition | Value | Reference |
| Maleimide-Thiol Reaction pH Optimum | Aqueous Buffer | 6.5 - 7.5 | [4] |
| Hydrazone Bond Formation pH Optimum | Aqueous Buffer | 4.0 - 6.0 | |
| Hydrazone Bond Half-life | pH 7.4 | 48 hours | [1] |
| Drug Release from pH-sensitive Nanocarriers | pH 5.0 | ~80% | [1] |
| Drug Release from pH-sensitive Nanocarriers | pH 7.4 | <20% | [1] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC) using KMUH.
Signaling Pathway: ADC Mechanism of Action
Caption: Mechanism of action of an ADC with a pH-sensitive hydrazone linker, leading to targeted cell death.
Conclusion
11-Maleimidoundecanoic Acid Hydrazide is a powerful and versatile tool for researchers in drug development and biotechnology. Its well-defined reactivity and long spacer arm provide a reliable method for the creation of sophisticated bioconjugates. The ability to form stable thioether bonds and pH-sensitive hydrazone linkages makes it particularly well-suited for the construction of Antibody-Drug Conjugates designed for targeted cancer therapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to effectively harness the potential of 11-Maleimidoundecanoic Acid Hydrazide in their research endeavors. As the field of bioconjugation continues to evolve, the demand for well-characterized and reliable crosslinkers like KMUH is expected to grow, further driving innovation in targeted therapeutics and diagnostics.
References
- 1. 11-Maleimidoundecanoic Acid Hydrazide (359436-62-7) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. 11-Maleimidoundecanoic acid hydrazide - Immunomart [immunomart.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
